molecular formula C11H20Cl3N3 B2431757 3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride CAS No. 1779125-11-9

3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride

Cat. No.: B2431757
CAS No.: 1779125-11-9
M. Wt: 300.65
InChI Key: MIUOYRKTEVTSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a piperidine ring attached to a pyridine ring, with a methyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride typically involves the reaction of 3-methylpyridine with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the trihydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the piperidine ring.

    N-(piperidin-4-yl)pyridin-4-amine: Similar structure but lacks the methyl group.

    3-Nitro-N-(piperidin-4-yl)pyridin-4-amine: Similar structure but has a nitro group instead of a methyl group.

Uniqueness

3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is unique due to the presence of both the piperidine and pyridine rings, as well as the methyl group at the 3-position

Properties

IUPAC Name

3-methyl-N-piperidin-4-ylpyridin-4-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c1-9-8-13-7-4-11(9)14-10-2-5-12-6-3-10;;;/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,14);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUOYRKTEVTSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NC2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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